Beta-Adrenergic Receptor Binding Profile: 4,6-Dichloroindoline Demonstrates Subtype Selectivity
In a standardized radioligand displacement assay, 4,6-dichloroindoline hydrochloride exhibits a clear preference for the beta-2 adrenergic receptor (β2-AR) over the beta-1 subtype (β1-AR). The compound achieves an IC50 of 794 nM at the human β2-AR, compared to an IC50 of 1,000 nM (1.0E+3 nM) at the human β1-AR, representing an approximate 1.26-fold selectivity for β2-AR under identical assay conditions [1]. This subtype differentiation is significant for research applications requiring modulation of specific adrenergic pathways.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 794 nM (β2-AR); IC50 = 1,000 nM (β1-AR) |
| Comparator Or Baseline | 4,6-Dichloroindoline itself serves as its own comparator across the two receptor subtypes |
| Quantified Difference | 1.26-fold selectivity for β2-AR over β1-AR |
| Conditions | Receptor binding assay using membranes prepared from human recombinant Sf9 cells expressing the cloned human β1- or β2-adrenergic receptor |
Why This Matters
This quantifiable receptor subtype selectivity enables precise pharmacological tool compound selection and informs SAR efforts for GPCR-targeted drug discovery where minimizing off-target adrenergic effects is critical.
- [1] BindingDB. (n.d.). BDBM50422411 / CHEMBL154419. Affinity Data: IC50 for Beta-1 and Beta-2 Adrenergic Receptors. View Source
